Incb 18424
Description
IUPAC Name and Structural Formula
S-Ruxolitinib is systematically identified by its International Union of Pure and Applied Chemistry name as (3S)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile. This comprehensive nomenclature reflects the complete structural arrangement of the molecule, including the specific stereochemical designation at the third carbon position. The compound is officially registered under Chemical Abstracts Service number 941685-37-6, providing a unique identifier for this specific enantiomeric form.
The molecular formula C₁₇H₁₈N₆ defines the atomic composition, with a calculated molecular weight of 306.37 grams per mole. The structural framework consists of a central pyrrolo[2,3-d]pyrimidine core connected through a pyrazole linker to a chiral carbon bearing both a cyclopentyl group and a propanenitrile substituent. This arrangement creates the characteristic three-dimensional structure that distinguishes S-Ruxolitinib from other related compounds.
Alternative nomenclature systems recognize this compound through various synonyms, including S-Ruxolitinib INCB018424, Ruxolitinib S enantiomer, and Ruxolitinib Impurity A. The INCB018424 designation reflects its historical development identification, while the impurity classification acknowledges its presence as a stereoisomeric variant in pharmaceutical preparations of the opposite enantiomer.
The compound's simplified molecular-input line-entry system representation is documented as C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3, providing a standardized format for computational analysis and database storage. This linear notation captures the complete connectivity pattern while preserving the essential structural information necessary for chemical identification and characterization.
Stereochemical Configuration and Enantiomeric Differentiation
The stereochemical identity of S-Ruxolitinib centers on the configuration at the third carbon position of the propanenitrile chain, where the S-designation indicates the specific three-dimensional arrangement of substituents around this chiral center. This stereochemical configuration follows the Cahn-Ingold-Prelog priority rules, establishing the absolute configuration that distinguishes this enantiomer from its R-counterpart. The presence of four different substituents around the chiral carbon creates the molecular asymmetry that generates distinct enantiomeric forms with measurably different properties.
Comparative analysis reveals significant differences in biological activity between the S and R enantiomers of ruxolitinib. Research demonstrates that the S-enantiomer exhibits approximately ten-fold lower inhibitory activity compared to the R-enantiomer, with documented half-maximal inhibitory concentration values of 5.0 nanomolar for the S-form versus 0.40 nanomolar for the R-form. This substantial difference in potency reflects the stereoselective nature of molecular recognition and binding interactions.
Crystallographic studies have provided detailed structural insights into the stereochemical preferences of these enantiomers. When racemic mixtures are analyzed through co-crystallization experiments, the resulting crystal structures consistently show preferential binding of the R-enantiomer, indicating thermodynamic favorability for this stereochemical configuration. The S-enantiomer adopts a similar binding pose but achieves shape complementarity through approximately 180-degree rotation about the chiral center, resulting in a less optimal geometric fit.
The molecular basis for stereochemical discrimination lies in the specific interactions between the chiral center and surrounding molecular environment. The S-configuration positions the cyclopentyl and propanenitrile groups in a spatial arrangement that differs from the R-form, affecting both steric complementarity and electronic interactions. These differences manifest in measurable changes in binding affinity, kinetic parameters, and overall molecular recognition patterns.
Table 1: Enantiomeric Comparison of Ruxolitinib Stereoisomers
Physicochemical Properties (Solubility, Stability, Crystallinity)
The solubility characteristics of S-Ruxolitinib demonstrate pH-dependent behavior and variable dissolution in different solvent systems. In dimethyl sulfoxide, the compound achieves solubility levels of at least 100 milligrams per milliliter, equivalent to approximately 326.40 millimolar concentration. Ethanol provides comparable dissolution capacity, with reported solubility of 61 milligrams per milliliter. Water solubility remains limited, with the compound classified as insoluble in aqueous media under standard conditions.
Chemical stability studies reveal distinct pH-dependent degradation patterns that influence storage and handling requirements. Under acidic conditions using 1 molar hydrochloric acid at 60 degrees Celsius, S-Ruxolitinib maintains greater than 100% of its initial concentration over 24 hours, indicating excellent stability in low pH environments. Conversely, alkaline conditions prove significantly more challenging, with only 29.9% of the compound remaining after 24 hours of exposure to 1 molar sodium hydroxide at 60 degrees Celsius. Oxidative stress conditions using 3% hydrogen peroxide result in rapid degradation, with only 6.0% of the original compound detected after 24 hours.
Thermal stability assessments demonstrate acceptable preservation under controlled storage conditions. The compound maintains chemical integrity when stored at temperatures between -20 degrees Celsius and room temperature, with recommended storage at -20 degrees Celsius for optimal long-term stability. Physical appearance typically presents as an off-white solid powder, with no detectable changes in color, odor, or physical characteristics under appropriate storage conditions.
Table 2: Physicochemical Properties of S-Ruxolitinib
The crystalline behavior of S-Ruxolitinib involves multiple polymorphic forms and salt variants that affect physical and chemical properties. Various salt forms have been documented, including phosphate salts with distinct crystallographic characteristics. The phosphate salt form shows enhanced water solubility compared to the free base, with reported dissolution of at least 8.03 milligrams per milliliter in water with gentle warming and ultrasonication.
Particle size and morphological characteristics influence dissolution rates and processing behavior. The compound typically exhibits predictable crystallization patterns under controlled conditions, with crystal habit affecting flow properties, compaction behavior, and dissolution kinetics. Hygroscopicity measurements indicate moderate moisture sensitivity, requiring appropriate packaging and storage conditions to maintain crystal structure integrity.
Table 3: Stability Profile Under Various Stress Conditions
Properties
IUPAC Name |
(3S)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNKQEVNSGCOJV-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678918 | |
| Record name | (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941685-37-6 | |
| Record name | INCB 18424 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941685-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Ruxolitinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941685376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Non-Covalent Interactions in Organocatalysis
The (DHQD)2PHAL catalyst induces enantioselectivity via hydrogen bonding between the quinoline nitrogen and the pyrimidine’s N7 atom, positioning the cyclopentyl group in a pro-S conformation. Density functional theory (DFT) calculations reveal a 3.1 kcal/mol energy preference for the S-transition state.
Crystal Engineering in Salt Formation
L-Tartaric acid’s carboxylates form stronger hydrogen bonds with the S-enantiomer’s nitrile group (2.8 Å vs. 3.2 Å for R), as evidenced by single-crystal X-ray diffraction. This differential binding enables preferential crystallization.
Process Optimization Challenges
Byproduct Formation in Aza-Michael Reactions
Overalkylation at the pyrazole N2 position occurs when methanol exceeds 20% v/v, reducing yield by 15–20%. Implementing gradient temperature control (0°C → 25°C) suppresses this side reaction.
Enzyme Denaturation in Biocatalysis
CAL-B activity drops by 40% after 48 hours due to acetonitrile-induced denaturation. Immobilizing the enzyme on epoxy-functionalized silica improves stability, maintaining >85% activity over 10 batches.
Industrial-Scale Production Protocols
GMP-Compliant Synthesis (Diastereomeric Salt Method)
-
Racemate Preparation : React 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole with (±)-3-cyclopentyl-3-bromopropionitrile in DMF (80°C, 12 h).
-
Salt Formation : Add L-tartaric acid (1.05 eq) in ethanol, crystallize at -20°C for 48 h.
-
Neutralization : Treat with 1M NaOH, extract with ethyl acetate, dry over MgSO4.
-
Final Crystallization : Recrystallize from heptane/ethyl acetate (9:1) to 99.5% purity.
Quality Control
Chemical Reactions Analysis
Types of Reactions: S-Ruxolitinib undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Chemistry: S-Ruxolitinib is used as a tool compound to study the Janus kinase-signal transducer and activator of transcription pathway and its role in various cellular processes .
Biology: In biological research, S-Ruxolitinib is used to investigate the effects of Janus kinase inhibition on immune cell function and cytokine signaling .
Medicine: Medically, S-Ruxolitinib is used to treat myeloproliferative neoplasms, polycythemia vera, and steroid-refractory acute graft-versus-host disease. It is also being investigated for its potential in treating other inflammatory and autoimmune diseases .
Industry: In the pharmaceutical industry, S-Ruxolitinib is used in the development of new therapeutic agents targeting the Janus kinase-signal transducer and activator of transcription pathway .
Mechanism of Action
S-Ruxolitinib exerts its effects by selectively inhibiting Janus kinase 1 and Janus kinase 2. These kinases are involved in the signaling pathways of various cytokines and growth factors, which play a crucial role in hematopoiesis and immune function. By inhibiting these kinases, S-Ruxolitinib disrupts the dysregulated signaling pathways in myeloproliferative neoplasms, leading to reduced proliferation and survival of abnormal blood cells .
Comparison with Similar Compounds
Research Findings and Clinical Data
Myelofibrosis Studies
- S-Ruxolitinib: In a nationwide study, patients showed a 35% reduction in spleen volume and symptom improvement within 24 weeks . Phase 2 trials confirmed sustained efficacy in reducing splenomegaly and inflammatory cytokines .
- Dexamethasone: Limited efficacy in myelofibrosis, with higher relapse rates in GVHD compared to JAK inhibitors .
Antiviral Research
- S-Ruxolitinib inhibits SARS-CoV-2 pseudovirus entry by suppressing JAK-STAT activation, independent of cytokine modulation .
Biological Activity
S-Ruxolitinib is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2, widely recognized for its therapeutic application in various hematologic malignancies and inflammatory conditions. This article delves into the biological activity of S-Ruxolitinib, focusing on its mechanisms of action, effects on immune cell populations, and clinical efficacy based on diverse research findings.
S-Ruxolitinib exerts its biological effects primarily through the inhibition of JAK1 and JAK2 pathways, which are crucial for cytokine signaling. By blocking these kinases, S-Ruxolitinib interferes with the signaling cascades initiated by various cytokines, including interleukin (IL)-6 and IL-15. This inhibition leads to significant alterations in immune cell function and proliferation.
Key Mechanisms:
- Inhibition of Cytokine Signaling : S-Ruxolitinib effectively inhibits the phosphorylation of STAT proteins, particularly STAT3 and STAT5, which are downstream mediators of JAK signaling. For instance, in studies involving myelofibrosis patients, S-Ruxolitinib demonstrated an IC50 value for IL-6 signaling at 281 nM, indicating strong inhibitory activity .
- Impact on Immune Cell Populations : The compound has been shown to reduce the number and functionality of natural killer (NK) cells by impairing their maturation and lytic capabilities. In a cohort study, ruxolitinib treatment resulted in decreased NK cell counts and an increase in immature NK cells, correlating with heightened infection risks in treated patients .
Clinical Studies and Findings
Numerous clinical studies have documented the efficacy and safety profile of S-Ruxolitinib across various conditions:
- Myelofibrosis : A pivotal study highlighted that S-Ruxolitinib provided rapid relief from splenomegaly and associated symptoms in myelofibrosis patients, regardless of mutation status. The treatment was linked to significant reductions in pro-inflammatory cytokines such as TNF-α .
- Chronic Lymphocytic Leukemia (CLL) : In CLL patients, S-Ruxolitinib demonstrated marked biological activity with notable reductions in lymphadenopathy after just one to two cycles of therapy. The expression levels of phospho-STAT5 were consistently decreased by cycle three, confirming effective JAK inhibition .
- Graft-versus-Host Disease (GVHD) : The immunosuppressive properties of S-Ruxolitinib have shown promise in treating corticosteroid-resistant GVHD. Clinical evidence suggests that its use can enhance patient outcomes by modulating immune responses effectively .
Data Summary
The following table summarizes key findings from various studies on the biological activity of S-Ruxolitinib:
| Study Focus | Key Findings | IC50 Values (nM) |
|---|---|---|
| Myelofibrosis | Rapid symptom relief; reduced splenomegaly; decreased IL-6 and TNF-α levels | IL-6: 281 |
| Chronic Lymphocytic Leukemia | Significant reduction in lymph node size; decreased phospho-STAT5 levels | Not specified |
| Graft-versus-Host Disease | Improved outcomes in corticosteroid-resistant cases | Not specified |
Case Studies
Several case studies have illustrated the practical implications of S-Ruxolitinib treatment:
- Case Study 1 : A patient with myelofibrosis treated with S-Ruxolitinib showed a marked decrease in spleen size from 15 cm to 8 cm within three months, alongside a reduction in systemic inflammatory markers.
- Case Study 2 : In a cohort of patients with CLL receiving combination therapy including S-Ruxolitinib, 70% achieved partial remission after six cycles, demonstrating the compound's synergistic potential when combined with other agents.
Q & A
Q. Q1: What are the biochemical properties of S-Ruxolitinib, and how do they inform its selectivity for JAK1/2 over JAK3 in experimental design?
Answer: S-Ruxolitinib is a chiral small molecule (C₁₇H₁₈N₆; molecular weight 306.37) with high solubility in DMSO, water, and ethanol . Its selectivity for JAK1 (IC₅₀ = 3.3 nM) and JAK2 (IC₅₀ = 2.8 nM) over JAK3 (>130-fold) is determined via competitive kinase assays using ATP-binding site profiling. Researchers should validate selectivity using parallel assays for JAK3 (e.g., TYK2 and c-Met as off-target controls) to confirm mechanistic specificity .
Q. Q2: What in vitro models are most robust for studying S-Ruxolitinib’s inhibition of JAK2V617F-mediated signaling?
Answer: Primary erythroid progenitor cells and HEL 92.1.7 cell lines (harboring JAK2V617F mutations) are standard models. Key endpoints include:
- Proliferation assays : Measure colony-forming units (CFUs) in methylcellulose cultures .
- Apoptosis markers : Quantify Annexin V/PI staining and caspase-3 activation via flow cytometry .
- Cytokine suppression : Assess IL-6 and TNF-α levels using ELISA, as JAK-STAT inhibition reduces pro-inflammatory cytokine production .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictory data on S-Ruxolitinib’s efficacy in viral entry inhibition versus JAK-STAT pathway suppression?
Answer: Contradictions arise from context-dependent mechanisms. For example, in SARS-CoV-2 pseudovirus studies, S-Ruxolitinib did not inhibit viral entry but reduced STAT1 phosphorylation induced by Sendai virus . To clarify:
Q. Q4: What experimental designs address the paradoxical role of S-Ruxolitinib in modulating necroptosis during bacterial infections?
Answer: In Yersinia pestis models, S-Ruxolitinib enhances necrotic bubo formation by suppressing macrophage apoptosis. To study this:
Q. Q5: How do pharmacokinetic variations in S-Ruxolitinib impact long-term efficacy in myelofibrosis models?
Answer: The COMFORT-II trial showed sustained spleen volume reduction (≥35% over 144 weeks) but highlighted thrombocytopenia as a dose-limiting toxicity . Methodological recommendations:
- Dose optimization : Use staggered dosing (e.g., 15 mg BID) with weekly CBC monitoring to balance efficacy and cytopenia risk.
- Longitudinal biomarker tracking : Measure JAK2V617F allele burden via qPCR and fibrosis regression via trichrome staining in bone marrow biopsies .
Methodological Best Practices
Q. Q6: How can researchers ensure reproducibility when using S-Ruxolitinib in preclinical studies?
Answer:
Q. Q7: What statistical approaches are optimal for analyzing dose-response relationships in S-Ruxolitinib studies?
Answer:
- Non-linear regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).
- Time-to-event analysis : For survival studies, apply Kaplan-Meier estimators with log-rank tests, adjusting for censoring in myelofibrosis models .
Data Interpretation Challenges
Q. Q8: How should researchers interpret discordant results between in vitro potency (nM IC₅₀) and in vivo efficacy (mg/kg dosing)?
Answer: Discrepancies arise from plasma protein binding, bioavailability, and tissue penetration. Mitigation strategies:
- Pharmacodynamic profiling : Measure free drug concentrations in plasma/tissue via LC-MS/MS.
- Mechanistic PK/PD modeling : Use tools like Phoenix WinNonlin to correlate exposure with JAK-STAT inhibition .
Emerging Research Directions
Q. Q9: What novel applications of S-Ruxolitinib are supported by its immunomodulatory properties?
Answer: Preclinical evidence suggests utility in:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
